molecular formula C11H16N2O2 B2992141 N-(tert-butyl)-N-(4-nitrobenzyl)amine CAS No. 3489-67-6

N-(tert-butyl)-N-(4-nitrobenzyl)amine

Cat. No.: B2992141
CAS No.: 3489-67-6
M. Wt: 208.261
InChI Key: DZSPAYFRZMHQOQ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N-(4-nitrobenzyl)amine: is an organic compound that belongs to the class of amines It features a tert-butyl group and a 4-nitrobenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(tert-butyl)-N-(4-nitrobenzyl)amine typically begins with tert-butylamine and 4-nitrobenzyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like sodium hydroxide or potassium carbonate.

    Procedure: The tert-butylamine is reacted with 4-nitrobenzyl chloride in the presence of the base, leading to the formation of this compound. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(tert-butyl)-N-(4-nitrobenzyl)amine can undergo reduction to form the corresponding amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.

Major Products:

    Reduction: N-(tert-butyl)-N-(4-aminobenzyl)amine.

    Substitution: Various substituted benzylamines.

    Oxidation: Benzaldehyde derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: N-(tert-butyl)-N-(4-nitrobenzyl)amine can be used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.

Medicine:

    Drug Development: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N-(4-nitrobenzyl)amine depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the amine group can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

    N-(tert-butyl)-N-(4-aminobenzyl)amine: Similar structure but with an amino group instead of a nitro group.

    N-(tert-butyl)-N-(benzyl)amine: Lacks the nitro group on the benzyl ring.

    N-(4-nitrobenzyl)amine: Lacks the tert-butyl group.

Properties

IUPAC Name

2-methyl-N-[(4-nitrophenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)12-8-9-4-6-10(7-5-9)13(14)15/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSPAYFRZMHQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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